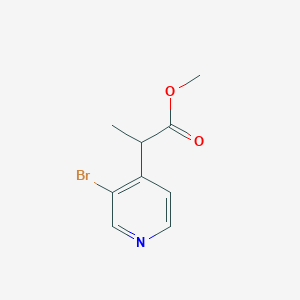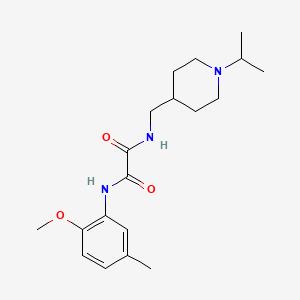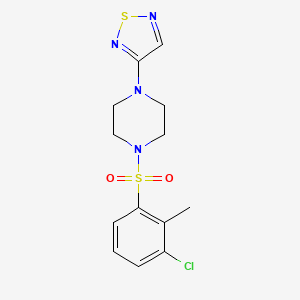
2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the thiazole ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the naphthalenyl group: This can be achieved through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Introduction of the methylsulfonyl phenyl group: This step may involve sulfonation reactions followed by coupling with the thiazole intermediate.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application being studied, such as inhibition of a particular enzyme in a disease pathway.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide include other thiazole derivatives and naphthalene-based compounds. These compounds may share some structural features but differ in their functional groups or overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications across various scientific fields. Its synthesis involves multiple steps, and it can undergo various chemical reactions to form diverse derivatives. The compound’s applications in chemistry, biology, medicine, and industry highlight its versatility and importance in research. Understanding its mechanism of action and comparing it with similar compounds further underscores its potential as a valuable research tool and therapeutic agent.
Propriétés
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-29(26,27)19-10-6-15(7-11-19)12-21(25)24-22-23-20(14-28-22)18-9-8-16-4-2-3-5-17(16)13-18/h2-11,13-14H,12H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSZYFZWWDRBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2689225.png)


![ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE](/img/structure/B2689231.png)


![4-(dimethylamino)-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B2689237.png)

![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2689239.png)
![4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-sulfonyl fluoride](/img/structure/B2689240.png)
![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2689241.png)
![N-benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2689245.png)
